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Compound of Interest

Compound Name: (Hydroxyimino)(phenyl)acetonitrile
CAS No.: 825-52-5
Cat. No.: B1235113
Get Quote
. J

Executive Summary

2-Hydroxyimino-2-phenylacetonitrile (CAS: 825-52-5), also known as

-hydroxyimino-benzyl cyanide or phenylglyoxylonitrile oxime, is a critical intermediate in organic
synthesis and peptide chemistry. Structurally characterized by a phenyl ring attached to a
carbon bearing both a nitrile group and a hydroxyimino (oxime) moiety, it serves as a core
scaffold for reagents like Boc-ON (2-(Boc-oxyimino)-2-phenylacetonitrile).

This guide provides a rigorous technical analysis of its physicochemical behavior. For
researchers, the primary challenges with this compound lie in its geometric isomerism (E/Z),
pH-dependent solubility, and thermal instability associated with the energetic nature of the
oxime-nitrile motif.

Physicochemical Profile
Chemical Identity & Structure

The molecule exists as a mixture of syn (Z) and anti (E) isomers. The equilibrium between
these forms is solvent-dependent and influences the melting point range.
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Property Value /| Description

CAS Number 825-52-5

Formula

Molecular Weight 146.15 g/mol

Melting Point 128-130 °C (lit.)[1]

Appearance Pale yellow to beige crystalline solid
pKa (Calculated) ~9.5 - 10.5 (Oxime -OH)

LogP ~1.5 (Moderate Lipophilicity)

Structural Dynamics (Isomerism)

The C=N double bond of the oxime group restricts rotation, creating distinct stereocisomers. In
solution, rapid equilibration may occur in the presence of acid catalysts or elevated

temperatures.
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Figure 1: Geometric isomerism of 2-hydroxyimino-2-phenylacetonitrile. The ratio of isomers
affects crystal packing and solubility rates.

Solubility Profile
Solvent Compatibility

The compound exhibits a "push-pull” solubility behavior. The phenyl ring drives lipophilicity,
while the oxime and nitrile groups provide hydrogen bond donor/acceptor sites.

Solubility Matrix:
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Solvent Class

Representative
Solvent

Solubility Rating

Mechanistic Insight

Polar Aprotic

DMF, DMSO, NMP

Excellent (>100
mg/mL)

Dipole-dipole
interactions disrupt
crystal lattice;
preferred for peptide

synthesis applications.

Polar Protic

Methanol, Ethanol

Good (>50 mg/mL)

Solvation via H-
bonding with the

oxime hydroxyl group.

Chlorinated

Dichloromethane
(DCM), Chloroform

Moderate

Sufficient for
extraction; solubility
decreases
significantly at low

temperatures.

Non-Polar

Hexane, Heptane

Poor (<1 mg/mL)

Lack of polar
interactions; used as
anti-solvents for

crystallization.

Aqueous

Water (pH 7)

Insoluble

Hydrophobic effect of
the phenyl ring

dominates.

Aqueous Base

0.1 M NaOH

Soluble

Deprotonation of the
oxime (forming the
oximate anion)
drastically increases

solubility.

pH-Dependent Solubility

The oxime proton is weakly acidic.

e pH < 8: The molecule remains neutral and poorly water-soluble.
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e pH > 10: Deprotonation yields the oximate anion (

), which is highly water-soluble but also more nucleophilic and prone to degradation.

Stability Profile
Thermal Stability & Safety

Critical Warning: Compounds containing both oxime and nitrile functionalities are potentially
energetic. While 2-hydroxyimino-2-phenylacetonitrile is generally stable at room temperature, it
possesses a high nitrogen content.

o DSC (Differential Scanning Calorimetry) Profile: Expect a sharp endotherm at the melting
point (128°C), potentially followed immediately by an exotherm (decomposition).

o Storage: Store below 25°C. Avoid temperatures >50°C for prolonged periods to prevent
Beckmann rearrangement or dehydration.

Hydrolytic Stability

The nitrile group is susceptible to hydrolysis, particularly under extreme pH conditions or
enzymatic catalysis.

o Acidic Hydrolysis: Slow conversion of the nitrile (

) to the amide and subsequently the carboxylic acid.

e Basic Hydrolysis: Rapid. Can lead to the formation of phenylglyoxylic acid oxime.

o Degradation Pathway:
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Figure 2: Primary degradation pathways. Note the potential for HCN release under extreme
forcing conditions, necessitating ventilation.

Experimental Protocols
Protocol: High-Throughput Solubility Screening

To determine precise solubility limits for formulation or synthesis.

Preparation: Weigh 10 mg of 2-hydroxyimino-2-phenylacetonitrile into 2 mL HPLC vials.

Solvent Addition: Add solvent in 50

L increments.

Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.

Observation: Visual inspection for clarity.
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e Quantification (Optional): Filter the saturated supernatant (0.22

m PTFE) and analyze via HPLC-UV (254 nm).

o Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient 5-95% B.

Protocol: Accelerated Stability Testing

To validate shelf-life and handling windows.

Sample Sets: Prepare 1 mg/mL solutions in (a) Methanol, (b) DMF, and (c) 50:50
Water:Acetonitrile.

Stress Conditions: Incubate at 40°C and 60°C in sealed amber vials.

Timepoints: T=0, 24h, 72h, 1 week.

Analysis: Inject onto HPLC.
o Pass Criteria: >98% recovery of parent peak area.
o Fail Criteria: Appearance of new peaks >0.5% (likely amide hydrolysis products).

Safety & Handling (E-E-A-T)

o Toxicity: Classified as Acute Tox. 3 (Oral/Dermal).[2] The nitrile moiety requires handling as a
potential cyanide source.

o PPE: Nitrile gloves are standard, but double-gloving is recommended when handling
solutions in DMSO/DMF due to enhanced skin permeation.

e Disposal: Do not mix with strong acids (risk of HCN) or strong oxidizers. Dispose of as
hazardous organic waste containing nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemsynthesis.com [chemsynthesis.com]
o 2. fishersci.de [fishersci.de]

» To cite this document: BenchChem. [Technical Guide: Solubility and Stability Profiling of 2-
Hydroxyimino-2-phenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235113/docs#technical-guide-solubility-and-
stability-profiling-of-2-hydroxyimino-2-phenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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